molecular formula C7H14ClN3O2S B1421952 N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride CAS No. 1258640-72-0

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride

Cat. No.: B1421952
CAS No.: 1258640-72-0
M. Wt: 239.72 g/mol
InChI Key: UNOXUUADYQCKLY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride is systematically named according to IUPAC guidelines as follows:

  • Base component : Piperazine-1-sulfonamide, where the sulfonamide group (-SO₂NH₂) is attached to the nitrogen atom at position 1 of the piperazine ring.
  • Substituent : A prop-2-yn-1-yl group (-CH₂C≡CH) is bonded to the sulfonamide nitrogen.
  • Counterion : Hydrochloride (HCl), formed via protonation of the piperazine nitrogen.

The structural formula (Figure 1) comprises a six-membered piperazine ring with one nitrogen atom linked to the sulfonamide group and the other nitrogen protonated by hydrochloric acid. The sulfonamide nitrogen is further substituted with a propargyl group, introducing a terminal alkyne moiety. The SMILES notation is C#CCNS(=O)(=O)N1CCNCC1.Cl, which encodes the connectivity of atoms and functional groups.

Key Structural Features:

  • Piperazine core : A saturated heterocycle with two nitrogen atoms at positions 1 and 4.
  • Sulfonamide group : Provides hydrogen-bonding capacity and modulates electronic properties.
  • Propargyl substituent : Introduces a reactive alkyne group for potential derivatization.
  • Hydrochloride salt : Enhances aqueous solubility via ionic interactions.

CAS Registry Number and Molecular Formula Analysis

The compound is uniquely identified by its CAS Registry Number 1258640-72-0 , which distinguishes it from structurally similar molecules. Its molecular formula, C₇H₁₄ClN₃O₂S , reflects the following atomic composition:

Element Quantity Contribution to Molecular Weight (g/mol)
C 7 84.07
H 14 14.11
Cl 1 35.45
N 3 42.02
O 2 32.00
S 1 32.07
Total - 239.72

The hydrochloride counterion contributes Cl⁻ and H⁺ , increasing the compound’s polarity and solubility in polar solvents. The molecular weight of 239.72 g/mol aligns with the stoichiometry of the free base (C₇H₁₃N₃O₂S, MW 203.27 g/mol) plus HCl (36.46 g/mol).

Salt Formation Rationale: Hydrochloride Counterion Considerations

Hydrochloride salt formation is a strategic modification to improve the physicochemical properties of the parent compound. The rationale for selecting HCl as the counterion includes:

Enhanced Solubility

  • The free base form of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide has limited aqueous solubility due to its nonpolar propargyl group and piperazine ring.
  • Protonation of the piperazine nitrogen by HCl converts the neutral amine into a positively charged ammonium ion, enabling ion-dipole interactions with water.
  • Comparative studies on analogous compounds show hydrochloride salts exhibit 13–14-fold higher water solubility than their free bases.

Stability and Crystallinity

  • Hydrochloride salts often form stable crystalline solids, facilitating purification and storage.
  • The ionic lattice structure of the salt reduces hygroscopicity compared to zwitterionic forms.

Acid-Base Considerations

  • The piperazine nitrogen has a pKa ~8.5–9.0 , making it susceptible to protonation under acidic conditions.
  • HCl (pKa ≈ -1.5) provides a strong acid for complete protonation, ensuring salt formation efficiency.

Solubility Comparison: Free Base vs. Hydrochloride Salt

Parameter Free Base Hydrochloride Salt
Water Solubility (25°C) ~400 µg/mL 5,500–6,000 µg/mL
log P (Octanol/Water) 1.76 0.53
Melting Point Not reported 180–185°C (decomposes)

Data adapted from studies on structurally related piperazine sulfonamides.

Properties

IUPAC Name

N-prop-2-ynylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S.ClH/c1-2-3-9-13(11,12)10-6-4-8-5-7-10;/h1,8-9H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOXUUADYQCKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Significance and Synthesis

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride features a piperazine ring with a prop-2-yn-1-yl substituent and a sulfonamide group. This structure is crucial as it allows for diverse interactions with biological targets, making it a valuable scaffold for drug design. The synthesis typically involves multi-step reactions that enable the customization of the compound to enhance its biological profile.

Biological Activities

Research indicates that N-(prop-2-yn-1-yl)piperazine-1-sulfonamide exhibits a range of biological activities, including:

  • Antimicrobial Activity: Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Antioxidant Properties: The compound may function as a multifunctional antioxidant, potentially useful in managing age-related diseases linked to oxidative stress .
  • Inhibition of Enzymes: Its structural characteristics suggest interactions with enzymes related to disease processes, making it a candidate for developing inhibitors against specific targets such as N-myristoyltransferase, which is relevant in treating human African trypanosomiasis .

Antimicrobial Efficacy

A study focusing on the antimicrobial properties of piperazine derivatives highlighted the effectiveness of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide against Staphylococcus aureus and Escherichia coli. The compound was synthesized and evaluated using disc diffusion methods, showing promising results compared to standard antibiotics .

Antioxidant Mechanisms

Research into multifunctional antioxidants has pointed out the potential of sulfonamide compounds like N-(prop-2-yn-1-yl)piperazine-1-sulfonamide in targeting reactive oxygen species (ROS). This dual-action mechanism could provide therapeutic benefits over traditional single-target drugs .

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes such as N-myristoyltransferase was examined, revealing its potential as a lead compound for drug development aimed at treating trypanosomiasis. Modifications to enhance blood-brain barrier permeability were also explored, which is critical for developing effective treatments for central nervous system infections .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents on Piperazine Key Functional Groups Molecular Weight (g/mol) Notable Features
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide HCl Propargyl (N), sulfonamide (1-position) Alkyne, sulfonamide Not reported Potential for click chemistry
1-(2-Methoxyphenyl)piperazine hydrochloride 2-Methoxyphenyl (N) Aryl ether Not reported 5-HT1A receptor affinity
N-(propan-2-yl)piperazine-1-carboxamide HCl Isopropyl carboxamide (N) Carboxamide Not reported Enhanced hydrogen bonding
Compound 56C Methyl (N), indazole-sulfonamide Sulfonamide, heteroaromatic 436.18 Boron-containing intermediate

Key Observations :

  • Propargyl vs. Aryl Groups: The propargyl group in the target compound contrasts with the 2-methoxyphenyl group in 1-(2-methoxyphenyl)piperazine hydrochloride.
  • Sulfonamide vs. Carboxamide : Sulfonamides are more acidic (pKa ~1–2) than carboxamides (pKa ~10–12), influencing solubility and protein-binding interactions .
  • Heterocyclic Modifications : Compound 56C incorporates an indazole-sulfonamide group, demonstrating the versatility of sulfonamide piperazines in targeting diverse biological pathways .

Pharmacological and Physicochemical Properties

  • 5-HT1A Receptor Affinity : 1-(2-Methoxyphenyl)piperazine derivatives exhibit significant binding to 5-HT1A receptors, suggesting that the target compound’s propargyl-sulfonamide structure may similarly modulate serotonergic pathways .
  • Solubility : Sulfonamides generally exhibit lower solubility in aqueous media compared to carboxamides, which may influence formulation strategies .

Biological Activity

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a prop-2-yn-1-yl group and a sulfonamide moiety. Its molecular formula is C₁₀H₁₄N₂O₂S·HCl, with a molecular weight of approximately 203.26 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide interacts with biological targets such as enzymes and receptors involved in disease processes. Preliminary studies indicate that the compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases . The sulfonamide component is known for its broad-spectrum biological activity, including antibacterial, antifungal, and antitumor properties .

Antimicrobial Activity

Research has shown that sulfonamides, including N-(prop-2-yn-1-yl)piperazine-1-sulfonamide, exhibit significant antimicrobial properties. They have been effective against various bacterial strains, demonstrating both bactericidal and bacteriostatic effects. This activity is attributed to their ability to interfere with bacterial folate synthesis pathways .

Anticancer Potential

The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds structurally similar to N-(prop-2-yn-1-yl)piperazine have shown effectiveness against colon carcinoma cells, highlighting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of piperazine derivatives on human cancer cell lines. The results indicated that N-(prop-2-yn-1-yl)piperazine derivatives exhibited IC₅₀ values lower than 10 µM against various cancer types, suggesting potent anticancer activity. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide derivatives, including N-(prop-2-yn-1-yl)piperazine. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This indicates its potential as a lead compound for developing new antibiotics .

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains; MICs between 8 to 32 µg/mL
AnticancerInduces apoptosis in cancer cell lines; IC₅₀ values < 10 µM
Enzyme InhibitionPotential inhibition of specific enzymes involved in disease processes

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride
Reactant of Route 2
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N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.